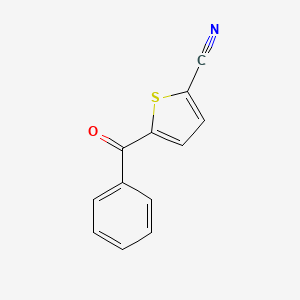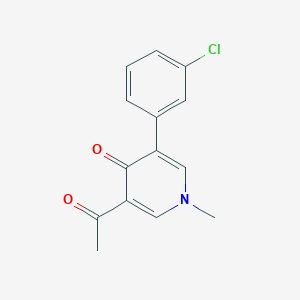![molecular formula C13H10FN3 B8599247 4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of osilodrostat phosphate involves several key steps, including reduction, alkylation, and saponification reactions. The starting material is an imidazole salt, which undergoes these reactions to form the final product . Industrial production methods for osilodrostat phosphate are designed to ensure high purity and yield, with careful control of reaction conditions to optimize the synthesis process .
Análisis De Reacciones Químicas
Osilodrostat phosphate primarily undergoes inhibition reactions, targeting specific enzymes involved in steroidogenesis. The compound inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), leading to a decrease in cortisol and aldosterone synthesis . Common reagents used in these reactions include various solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are reduced levels of cortisol and aldosterone, which are beneficial for patients with Cushing’s disease .
Aplicaciones Científicas De Investigación
Osilodrostat phosphate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used to treat Cushing’s disease by normalizing cortisol levels in patients who cannot undergo pituitary surgery or have not achieved remission post-surgery . Additionally, osilodrostat phosphate has been studied for its potential use in treating other conditions such as solid tumors, hypertension, and heart failure, although development for these indications was discontinued . The compound’s ability to inhibit cortisol synthesis makes it a valuable tool for researchers studying the regulation of steroid hormones and their impact on various physiological processes .
Mecanismo De Acción
Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis . By blocking this enzyme, osilodrostat phosphate reduces the production of cortisol, leading to lower circulating cortisol levels . This inhibition also affects the feedback mechanism involving adrenocorticotropic hormone (ACTH), further regulating cortisol synthesis . The compound also inhibits aldosterone synthase (CYP11B2), impacting aldosterone production and contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Osilodrostat phosphate is unique in its dual inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), making it a potent and selective inhibitor of cortisol and aldosterone synthesis . Similar compounds include metyrapone and ketoconazole, which also inhibit cortisol synthesis but with different mechanisms and selectivity profiles . Metyrapone primarily inhibits 11β-hydroxylase, while ketoconazole inhibits multiple enzymes in the steroidogenesis pathway. Osilodrostat phosphate’s specificity and potency make it a valuable therapeutic option for patients with Cushing’s disease .
Propiedades
Fórmula molecular |
C13H10FN3 |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m0/s1 |
Clave InChI |
USUZGMWDZDXMDG-ZDUSSCGKSA-N |
SMILES isomérico |
C1CC2=CN=CN2[C@@H]1C3=C(C=C(C=C3)C#N)F |
SMILES canónico |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)






![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)





![1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine](/img/structure/B8599272.png)
